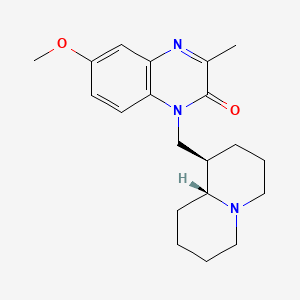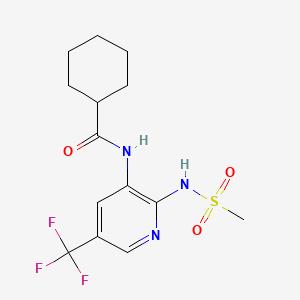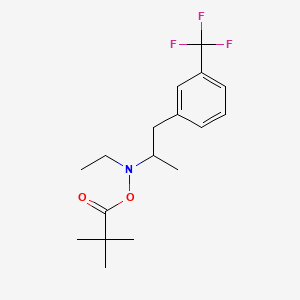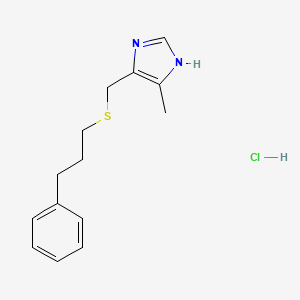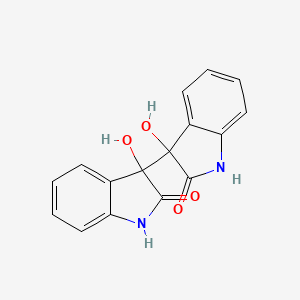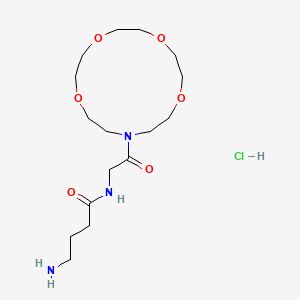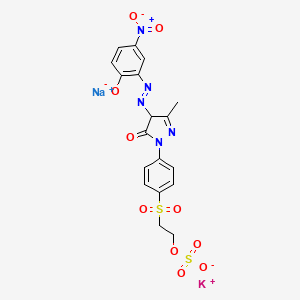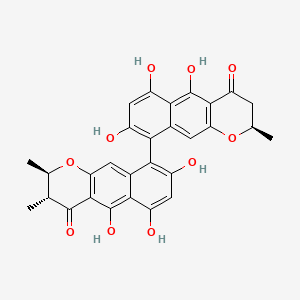
Chaetochromin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaetochromin C is a biaryl compound that belongs to the class of bis-naphtho-γ-pyrones. It is characterized by its complex structure, which includes multiple hydroxy and methyl groups. This compound is isolated from the fungus Chaetomium gracile and has been studied for its various biological activities .
Preparation Methods
Chaetochromin C can be synthesized through the extraction of Chaetomium gracile cultured on wheat grains. The process involves the use of dichloromethane to extract the compound, followed by purification using silica gel chromatography and high-performance liquid chromatography . The molecular formula of this compound is C29H24O10 .
Chemical Reactions Analysis
Chaetochromin C undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chaetochromin C has a wide range of scientific research applications. It has been studied for its cytotoxic, antitumor, and antimicrobial properties. Additionally, it has shown potential in inhibiting tyrosine kinase and HIV-1 integrase, making it a promising candidate for medicinal and agricultural applications . The compound’s ability to inhibit various enzymes and pathways highlights its potential in drug development and disease treatment .
Mechanism of Action
The mechanism of action of Chaetochromin C involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as tyrosine kinase and HIV-1 integrase, which are crucial for the proliferation of cancer cells and the replication of the HIV virus . By inhibiting these enzymes, this compound can effectively disrupt the growth and survival of cancer cells and the replication of the HIV virus .
Comparison with Similar Compounds
Chaetochromin C is related to other bis-naphtho-γ-pyrones, such as Chaetochromin A, Chaetochromin B, and Chaetochromin D. While these compounds share a similar core structure, they differ in the number and position of hydroxy and methyl groups . For example, Chaetochromin A and B are stereoisomers, while Chaetochromin D is a related but distinct compound . The unique arrangement of functional groups in this compound contributes to its specific biological activities and distinguishes it from its analogs .
Properties
CAS No. |
108906-68-9 |
|---|---|
Molecular Formula |
C29H24O10 |
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R)-5,6,8-trihydroxy-2-methyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C29H24O10/c1-9-4-14(30)25-19(38-9)5-12-21(15(31)7-17(33)23(12)28(25)36)22-13-6-20-26(27(35)10(2)11(3)39-20)29(37)24(13)18(34)8-16(22)32/h5-11,31-34,36-37H,4H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
ZHECJFNKDQXHIW-GMTAPVOTSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)O[C@@H]([C@H](C6=O)C)C)O)O)O)O)O |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C=C3C(=C2O)C(=CC(=C3C4=C(C=C(C5=C(C6=C(C=C54)OC(C(C6=O)C)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



